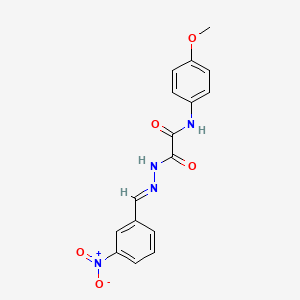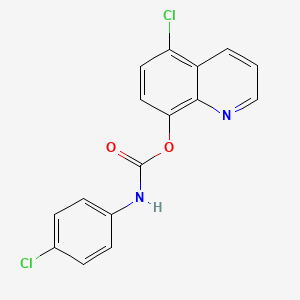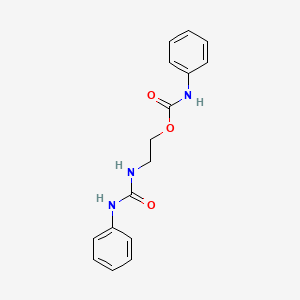![molecular formula C11H13N3O6S B11945636 Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate CAS No. 40519-70-8](/img/structure/B11945636.png)
Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate is a chemical compound with the molecular formula C11H13N3O6S and a molecular weight of 315.307 g/mol . This compound features a thiazole ring, which is known for its diverse biological activities . The presence of the nitro group and the malonate ester makes it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate typically involves the reaction of diethyl malonate with 5-nitro-1,3-thiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent . The reaction mixture is then refluxed for several hours to ensure complete reaction. After the reaction is complete, the product is purified through recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium hydroxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anti-inflammatory agents.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring can also participate in binding to enzymes or receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate can be compared with other similar compounds, such as:
- Diethyl 2-{[(2-methyl-4-pyrimidinyl)amino]methylene}malonate
- Diethyl 2-{[(2-methyl-1,3-benzothiazol-6-yl)amino]methylene}malonate
- Dimethyl 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methylene}malonate
These compounds share a similar core structure but differ in the substituents on the thiazole or pyrimidine rings. The unique combination of the nitro group and the thiazole ring in this compound gives it distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
40519-70-8 |
|---|---|
Molekularformel |
C11H13N3O6S |
Molekulargewicht |
315.30 g/mol |
IUPAC-Name |
diethyl 2-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C11H13N3O6S/c1-3-19-9(15)7(10(16)20-4-2)5-12-11-13-6-8(21-11)14(17)18/h5-6H,3-4H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
BFPZGJIUGZVXRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CNC1=NC=C(S1)[N+](=O)[O-])C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide](/img/structure/B11945553.png)

![N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B11945563.png)








![4-Methyl-N'-[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzenesulfonohydrazide](/img/structure/B11945607.png)


